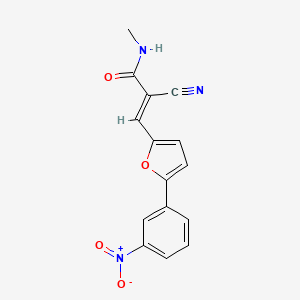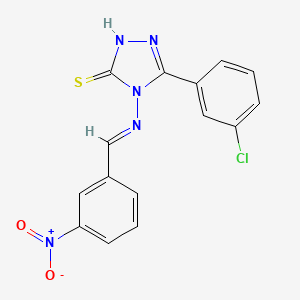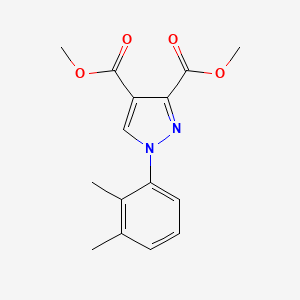
2-Cyano-N-methyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-methyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is an organic compound with the molecular formula C15H11N3O4 and a molecular weight of 297.273 g/mol . This compound is notable for its unique structure, which includes a cyano group, a nitrophenyl group, and a furan ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-methyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyanoacetylation of amines, where a cyano group is introduced into the molecule . The reaction conditions often include the use of a basic catalyst such as triethylamine in a solvent like ethanol, with the reaction mixture being heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis, such as maintaining purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-methyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
2-Cyano-N-methyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Potential use in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-N-methyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the nitrophenyl and furan rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(5-(2-nitrophenyl)-2-furyl)acrylamide
- 2-Cyano-N-(2-(4-morpholinyl)ethyl)-3-(5-(3-nitrophenyl)-2-furyl)acrylamide
- 2-Cyano-N-(2-furylmethyl)-3-(5-(3-nitrophenyl)-2-furyl)acrylamide
Uniqueness
2-Cyano-N-methyl-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, nitrophenyl group, and furan ring in a single molecule allows for diverse interactions and applications .
Properties
CAS No. |
332057-98-4 |
|---|---|
Molecular Formula |
C15H11N3O4 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
(E)-2-cyano-N-methyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C15H11N3O4/c1-17-15(19)11(9-16)8-13-5-6-14(22-13)10-3-2-4-12(7-10)18(20)21/h2-8H,1H3,(H,17,19)/b11-8+ |
InChI Key |
OGQNTBFUBRUDRI-DHZHZOJOSA-N |
Isomeric SMILES |
CNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C#N |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-bromo-6-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12037099.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12037106.png)
![N-(2,2,2-trichloro-1-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}ethyl)propanamide](/img/structure/B12037114.png)
![2-((3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B12037118.png)
![N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-4-methylbenzamide](/img/structure/B12037119.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12037139.png)




![1-(2,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12037183.png)
![Ethyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate](/img/structure/B12037184.png)
![Ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12037185.png)
